molecular formula C13H8Cl2N2O2S B3746126 5-[(3,4-dichlorophenoxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole

5-[(3,4-dichlorophenoxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole

Cat. No. B3746126
M. Wt: 327.2 g/mol
InChI Key: RQWHUWTUEQERTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(3,4-dichlorophenoxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the oxadiazole family, which has been extensively studied for their biological activities such as anticancer, antimicrobial, antifungal, and antiviral properties.

Mechanism of Action

The exact mechanism of action of 5-[(3,4-dichlorophenoxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole is not fully understood. However, studies have suggested that this compound may inhibit the growth of cancer cells by inducing apoptosis, inhibiting cell proliferation, and interfering with the cell cycle.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. This compound has been shown to decrease the expression of various proteins involved in cancer cell survival and proliferation, such as Bcl-2, cyclin D1, and c-Myc. Additionally, this compound has been shown to inhibit the activity of various enzymes involved in cancer cell growth, such as matrix metalloproteinases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-[(3,4-dichlorophenoxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole in lab experiments is its potent antitumor activity against a variety of cancer cell lines. Additionally, this compound has been shown to have low toxicity, making it a promising candidate for further development as an anticancer agent. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 5-[(3,4-dichlorophenoxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole. One direction is to further investigate the mechanism of action of this compound and its potential use as an anticancer agent. Another direction is to explore the potential applications of this compound in other fields, such as antimicrobial and antiviral activities. Additionally, future studies can focus on improving the solubility and bioavailability of this compound to enhance its therapeutic potential.

Scientific Research Applications

5-[(3,4-dichlorophenoxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole has been studied for its potential use in various scientific research applications. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound exhibits potent antitumor activity against a variety of cancer cell lines, including breast, lung, colon, and prostate cancer.

properties

IUPAC Name

5-[(3,4-dichlorophenoxy)methyl]-3-thiophen-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2N2O2S/c14-9-4-3-8(6-10(9)15)18-7-12-16-13(17-19-12)11-2-1-5-20-11/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQWHUWTUEQERTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NOC(=N2)COC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-[(3,4-dichlorophenoxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole
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5-[(3,4-dichlorophenoxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole
Reactant of Route 3
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5-[(3,4-dichlorophenoxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole

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